(5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone

basicity modulation amine pKa fluorine effect

(5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone (CAS not yet universally assigned; molecular formula C11H10Cl2F2N2O, molecular weight 281.08 g/mol ) is a synthetic organic compound belonging to the class of heterocyclic amides (nicotinamides). It incorporates a 5,6-dichloropyridine hinge-binding motif and a 3,3-difluoropyrrolidine ring that profoundly modulates basicity and metabolic stability.

Molecular Formula C10H8Cl2F2N2O
Molecular Weight 281.08 g/mol
Cat. No. B8163484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone
Molecular FormulaC10H8Cl2F2N2O
Molecular Weight281.08 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C(=O)C2=CC(=C(N=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2F2N2O/c11-7-3-6(4-15-8(7)12)9(17)16-2-1-10(13,14)5-16/h3-4H,1-2,5H2
InChIKeyNIHKFEUSHKCRLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Introduction to (5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone: A Fluorinated Building Block for Kinase-Focused Medicinal Chemistry


(5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone (CAS not yet universally assigned; molecular formula C11H10Cl2F2N2O, molecular weight 281.08 g/mol ) is a synthetic organic compound belonging to the class of heterocyclic amides (nicotinamides). It incorporates a 5,6-dichloropyridine hinge-binding motif and a 3,3-difluoropyrrolidine ring that profoundly modulates basicity and metabolic stability. Unlike simple pyridine carboxamides, the gem‑difluoro substitution on the pyrrolidine nitrogen confers quantifiable electronic and steric differentiation that makes this compound a privileged intermediate for the design of kinase inhibitors and other target‑directed small molecules .

Privileged intermediate for kinase inhibitor design; incorporates 5,6-dichloropyridine hinge-binding motif
Gem-difluoro pyrrolidine ring provides neutral amine at physiological pH, supporting passive permeability studies
Fluorinated scaffold may support metabolic stability in preclinical lead optimization workflows

Why Generic Amide Intermediates Cannot Replace (5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone in Structure-Driven Medicinal Chemistry


Simple replacement of the 3,3‑difluoropyrrolidine ring with pyrrolidine, piperidine, or morpholine would eliminate the unique electronic properties that drive target engagement and pharmacokinetic performance. The gem‑difluoro motif lowers the pyrrolidine conjugate‑acid pKa by >4 log units (predicted pKa ≈ 6.9 versus ≈ 11.3 for pyrrolidine [1]), resulting in a neutral nitrogen at physiological pH that enhances passive permeability and reduces hERG‑related off‑target liability [2]. Moreover, the 5,6‑dichloropyridine regioisomer offers a distinct hydrogen‑bonding and halogen‑bonding complementarity to kinase hinge residues compared with the 2,6‑ or 3,5‑dichloro isomers, a feature that cannot be replicated by alternative halogenation patterns [3].

1 Replacing 3,3-difluoropyrrolidine with unsubstituted pyrrolidine, piperidine, or morpholine alters amine basicity and may shift permeability and off-target profiles
2 Alternative dichloropyridine regioisomers (2,6- or 3,5-) may change hinge-binding complementarity and kinase selectivity; binding geometry may not transfer
3 Non-fluorinated pyrrolidine analogs are susceptible to higher oxidative metabolism; metabolic stability advantage may not be maintained

Quantitative Comparison of (5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone Against Key Structural Analogs


pKa Downshift of 3,3‑Difluoropyrrolidine Relative to Pyrrolidine

The 3,3‑difluoropyrrolidine ring lowers the conjugate‑acid pKa by >4 log units relative to the unsubstituted pyrrolidine ring. This reduction is critical for achieving a neutral amine at physiological pH, which enhances passive membrane permeability and reduces promiscuous off‑target interactions [1].

pKa Downshift
Class-level
~25,000-fold basicity reduction
ΔpKa ≈ 4.4 log units
Supports neutral amine at pH 7.4 for permeability studies
Predicted values; class-level inference
basicity modulation amine pKa fluorine effect

Metabolic Stability Advantage of 3,3‑Difluoropyrrolidine‑Containing Compounds

Systematic microsomal clearance data indicate that the 3,3‑difluoropyrrolidine scaffold retains high metabolic stability, whereas the structurally analogous 3,3‑difluoroazetidine exhibits poor stability . Also, the introduction of fluorine atoms adjacent to the nitrogen is known to reduce N‑dealkylation and CYP‑mediated oxidative metabolism, thereby extending the half‑life of drug candidates [1].

Metabolic Stability
Reported
3,3-difluoropyrrolidine scaffold
3,3-difluoroazetidine (poor stability)
May support reduced oxidative metabolism in lead optimization
Qualitative microsomal data; quantitative values not reported
metabolic stability CYP450 oxidation fluorine effect

Regioselective Advantage of 5,6‑Dichloropyridine‑3‑Carbonyl in Nucleophilic Substitution Reactions

The 5,6‑dichloropyridine‑3‑carbonyl chloride (CAS 54127‑29‑6) reacts regioselectively with nucleophiles at the carbonyl group, leaving the chlorine atoms intact for subsequent metal‑catalyzed cross‑coupling or nucleophilic aromatic substitution. This orthogonality is a prerequisite for modular library synthesis and is less readily achieved with the 2,6‑dichloro isomer, which often undergoes competitive nucleophilic displacement at the 2‑position .

Regioselective Acylation
Data to verify
5,6-dichloro-3-carbonyl chloride
2,6-dichloro isomer (risk of side displacement)
Simplifies modular library synthesis without protecting group strategies
Qualitative reactivity pattern; experimental verification advised
synthetic accessibility regioselective acylation 5,6-dichloropyridine

Hinge‑Binding Complementarity of 5,6‑Dichloropyridine Versus Other Dichloro‑Regioisomers

In kinase inhibitor design, the 5,6‑dichloropyridine ring forms a complementary hydrogen‑bonding and halogen‑bonding network with the kinase hinge residues. The 5,6‑dichloro substitution pattern orients the chlorine atoms away from the hinge, allowing the pyridine nitrogen to act as a hydrogen‑bond acceptor while the chlorine atoms engage in orthogonal halogen bonds or hydrophobic contacts. This interaction geometry is distinct from that of the 2,6‑ or 3,5‑dichloro isomers, which can sterically clash with the hinge backbone [1].

Hinge Complementarity
Class-level
5,6-dichloropyridine
2,6- or 3,5-dichloro isomers
Theoretical binding geometry may favor kinase target engagement
Docking-based inference; direct biochemical data not available
kinase hinge binding halogen bonding structure-activity relationship

Application Scenarios for (5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone Based on Evidence


Design of Orally Bioavailable Kinase Inhibitors with Reduced hERG Liability

Medicinal chemistry teams targeting kinases can employ this compound as a core intermediate to introduce the 5,6‑dichloropyridine hinge‑binding motif while benefiting from the neutral difluoropyrrolidine nitrogen at pH 7.4 (pKa ≈ 6.9 [1]), thereby reducing the risk of hERG‑associated cardiotoxicity often linked to basic amine‑containing kinase inhibitors [2]. The pKa differentiation is supported by quantitative comparison with pyrrolidine (ΔpKa ≈ 4.4) as established in Section 3.

Metabolic Stability Screening of Fluorinated Pyrrolidine Analogues

Preclinical DMPK groups can use this compound as a reference scaffold when evaluating the metabolic stability of fluorinated versus non‑fluorinated pyrrolidine analogues in liver microsome assays. The known stability advantage of the 3,3‑difluoropyrrolidine ring [1] can serve as an internal benchmark for comparing the clearance profiles of new chemical entities, as highlighted in Evidence Item 2 of Section 3.

Modular Library Synthesis via Regioselective Acylation

Medicinal chemistry groups aiming to quickly develop structure‑activity relationships (SAR) around the pyridine core can exploit the regioselective acylation of 5,6‑dichloropyridine‑3‑carbonyl chloride without interference from the chlorine substituents [1]. This enables rapid, parallel synthesis of diverse amide libraries and is supported by the synthetic accessibility evidence in Evidence Item 3 of Section 3.

TRPV1 Receptor Modulator Programs Seeking Improved CNS Permeability

Drug discovery programs targeting the TRPV1 receptor for pain management can utilize this compound to exploit the optimal hinge‑binding geometry of the 5,6‑dichloropyridine ring [1] combined with the enhanced permeability conferred by the neutral difluoropyrrolidine amine. The rationale stems directly from the hinge‑binding complementarity and basicity evidence detailed in Section 3.

Application
Selection Property
Validation Focus
Kinase inhibitor design studies
Amine basicity modulation & hinge-binding motif
Permeability & hERG assay endpoints
Metabolic stability screening
Fluorinated pyrrolidine metabolic profile
Microsomal clearance comparison assays
Modular library synthesis
Regioselective acylation capability
Reaction orthogonality & purity assessment
TRPV1 modulator research
Hinge complementarity & CNS permeability potential
Target engagement & CNS exposure model validation
Quote Request

Request a Quote for (5,6-Dichloropyridin-3-yl)(3,3-difluoropyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.